molecular formula C9H18N2O B1299061 4-Morpholinopiperidine CAS No. 53617-35-9

4-Morpholinopiperidine

Cat. No. B1299061
CAS RN: 53617-35-9
M. Wt: 170.25 g/mol
InChI Key: YYBXNWIRMJXEQJ-UHFFFAOYSA-N
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Description

4-Morpholinopiperidine is a chemical compound that is part of a broader class of organic compounds known as morpholines. These compounds are characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. Morpholines and their derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives, including 4-morpholinopiperidine, has been explored in various studies. A notable method involves a four-step synthesis from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction . This approach allows for the generation of morpholine products as single stereoisomers with moderate to good yields. Additionally, the synthesis of 4-aminopiperidines, which share structural similarities with morpholinopiperidines, has been reported using reductive amination starting from N-substituted 4-piperidone derivatives . These methods highlight the versatility and adaptability of synthetic routes to access a variety of morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For instance, the trans-3-hydroxy-4-morpholinopiperidine derivative has been identified as a pH-sensitive conformational switch, capable of undergoing two consecutive flips in response to changes in solution acidity or basicity . This behavior is attributed to a combination of hydrogen bonding and electrostatic/dipole-dipole interactions, as supported by computational studies.

Chemical Reactions Analysis

Morpholine derivatives participate in a range of chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For example, the synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine has been reported, which exhibit potential antimicrobial properties . Similarly, the synthesis of N-morpholinoacetyl-2,6-diarylpiperidin-4-ones demonstrates the ability to introduce various substituents onto the morpholine core, leading to compounds with significant antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the synthesis of polydepsipeptides from morpholine-2,5-dione derivatives showcases the ability of these compounds to form polymers with varying molecular weights and crystallinity . Additionally, the crystal structure of a specific morpholine derivative has been elucidated through X-ray diffraction, revealing its monoclinic system and lattice parameters, which contribute to its biological activity .

Biological Activity and Case Studies

Morpholine derivatives have been extensively studied for their biological activities. For example, certain 4-aminopiperidines have shown remarkable antifungal activity against clinically relevant fungal isolates, providing insights into their mechanism of action, which involves the inhibition of enzymes in fungal ergosterol biosynthesis . Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and screened for antimicrobial activity, with some compounds exhibiting potent effects against various bacterial and fungal strains . Furthermore, the pharmacological evaluation of Schiff bases of 4-(2-aminophenyl)-morpholines has revealed significant analgesic, anti-inflammatory, and antimicrobial activities10.

Scientific Research Applications

  • Synthesis of 1-alkyl-4-morpholinopyridinium halides

    • Field : Organic Chemistry
    • Application Summary : 4-Morpholinopyridine may be used in the synthesis of 1-alkyl-4-morpholinopyridinium halides .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
  • Enhancement of Chemiluminescence

    • Field : Biochemistry
    • Application Summary : 4-Morpholinopyridine may also be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
  • Synthesis of 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile

    • Field : Organic Chemistry
    • Application Summary : 4-Morpholinopiperidine may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
  • Synthesis of 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

    • Field : Organic Chemistry
    • Application Summary : 4-Morpholinopiperidine may be used to synthesize 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
  • Synthesis of 1-alkyl-4-morpholinopyridinium halides

    • Field : Organic Chemistry
    • Application Summary : 4-Morpholinopyridine may be used in the synthesis of 1-alkyl-4-morpholinopyridinium halides .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
  • Enhancement of Chemiluminescence

    • Field : Biochemistry
    • Application Summary : 4-Morpholinopyridine may also be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
  • Synthesis of 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile

    • Field : Organic Chemistry
    • Application Summary : 4-Morpholinopiperidine may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
  • Synthesis of 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

    • Field : Organic Chemistry
    • Application Summary : 4-Morpholinopiperidine may be used to synthesize 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .

Safety And Hazards

4-Morpholinopiperidine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

4-piperidin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBXNWIRMJXEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355283
Record name 4-Morpholinopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinopiperidine

CAS RN

53617-35-9
Record name 4-(Piperidin-4-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53617-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

41.59 g (0.16 Mol) 4-[1-(phenylmethyl)-4-piperidinyl]-morpholine (N) are dissolved in 400 mL methanol, combined with 5.2 g palladium on activated charcoal (10%) and hydrogenated for 18 hours at ambient temperature with 50 psi hydrogen. The catalyst is filtered off and the filtrate is evaporated down. A colourless oil remains, which crystallises after a short time.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
AV Samoshin, H Joo, AY Korneichuk, IS Veselov… - Tetrahedron …, 2013 - Elsevier
… The results of our study suggest that trans-3-hydroxy-4-morpholinopiperidine 3 performs two consecutive conformational flips (flip–flop) upon protonation/deprotonation in a certain …
Number of citations: 18 www.sciencedirect.com
K Kinoshita, K Asoh, N Furuichi, T Ito, H Kawada… - Bioorganic & medicinal …, 2012 - Elsevier
… The intermediate 11 was treated with 4-morpholinopiperidine to give compound 16. The derivatization of 16 at 9-position was conducted under Pd-catalyzed cross-coupling conditions. …
Number of citations: 183 www.sciencedirect.com
JM Hatcher, G Wu, C Zeng, J Zhu, F Meng, S Patel… - Cell chemical …, 2018 - cell.com
… This led to the identification of JH-VII-139-1, in which a smaller pyrazole ring was installed to replace the 4-morpholinopiperidine moiety in Alectinib, resulting in a more active …
Number of citations: 103 www.cell.com
M Zhang, Y Yang, Y Wang, J Wang, H Wu… - Chemical and …, 2023 - jstage.jst.go.jp
… 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (4a) or 5-fluoro-2-nitroanisole (4b) condensed with 4-morpholinopiperidine in the presence of potassium carbonate to give the …
Number of citations: 5 www.jstage.jst.go.jp
J Hill, D Crich - Organic Letters, 2021 - ACS Publications
… Substituted piperidine derivatives were also well-tolerated in the reaction, with 4-benzylpiperidine-, 4-benzylidenepiperidine-, and 4-morpholinopiperidine-derived magnesium salts …
Number of citations: 9 pubs.acs.org
B Baragaña, NR Norcross, C Wilson… - Journal of medicinal …, 2016 - ACS Publications
… However, introduction of the 4-morpholinopiperidine 24 (EC 50 = 0.15 μM, LLE = 4.2) moiety improved both potency and ligand efficiency compared with previous lead compound 18. …
Number of citations: 73 pubs.acs.org
X Xu, X Qi, Y Yan, J Qi, N Qian, L Guo, C Li… - European Journal of …, 2016 - Elsevier
… Based on this screen, we identified 1,8-dihydroxy-3-(4-morpholinopiperidine-1-carbonyl)anthracene-9,10-dione (d6) can effectively inhibit RANKL-induced osteoclastogenesis. …
Number of citations: 26 www.sciencedirect.com
B Wenzel, D Sorger, K Heinitz, M Scheunemann… - European journal of …, 2005 - Elsevier
… A mixture of epoxide 3 (0.43 g, 1.80 mmol) in 10 mL ethanol and 4-morpholinopiperidine 7 (0.30 g, 1.70 mmol) in 5 mL ethanol was stirred at 70 C for 5 days. The solution was …
Number of citations: 24 www.sciencedirect.com
M He, W Li, Q Zheng, H Zhang - Journal of Cellular …, 2018 - Wiley Online Library
… Besides the outward motion of alectinib, shifts of 4-morpholinopiperidine terminal are observed in both I1171N and L1198F (Figure S3B). The underlying molecular mechanisms of the …
Number of citations: 35 onlinelibrary.wiley.com
H Xu, Q Gui, Z Chen, H Qu, X Yu - Chinese Journal of Organic …, 2015 - sioc-journal.cn
4-Aminobenzylidene derivatives are very important synthetic intermediates. A fast and green protocol for the one-pot multi-component reaction of 4-halobenzaldehyde, active methylene …
Number of citations: 1 sioc-journal.cn

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